molecular formula C24H27N5O B2733948 3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899759-10-5

3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Cat. No. B2733948
M. Wt: 401.514
InChI Key: ZBVZXYCKPLKSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This chemical compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Scientific Research Applications

Antioxidant and Biological Activity

Compounds with structural similarities to the given chemical have been synthesized and evaluated for their antioxidant properties. For instance, novel carboxamides based on the pyrazolobenzothiazine ring system exhibited moderate to significant radical scavenging activity. Such compounds are considered useful templates for further development into biologically active molecules due to their antioxidant capabilities (Ahmad et al., 2012).

Antiviral Activity

Research has also been conducted on benzamide-based compounds for their antiviral properties. Novel synthesis routes have led to benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable anti-avian influenza virus activity. This suggests potential applications in developing antiviral agents, especially against bird flu influenza strains (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the utility of such compounds in therapeutic applications targeting cancer and inflammation (Rahmouni et al., 2016).

Molecular Docking and Screening

The synthesis of pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine, has been explored. These compounds underwent in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. Such studies highlight the potential of these molecules in drug development and molecular biology research (Flefel et al., 2018).

Enzyme Inhibition

Pyridazine derivatives have been designed and synthesized as acetylcholinesterase inhibitors, offering insights into their potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's (Contreras et al., 2001).

properties

IUPAC Name

3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-17-13-18(2)15-20(14-17)24(30)25-21-6-4-5-19(16-21)22-7-8-23(27-26-22)29-11-9-28(3)10-12-29/h4-8,13-16H,9-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVZXYCKPLKSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

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